molecular formula C20H17F3N2O4S B2789938 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034256-73-8

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2789938
CAS No.: 2034256-73-8
M. Wt: 438.42
InChI Key: GZXLMHWTFHUWHC-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that belongs to the class of benzothiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene core, which can be achieved through coupling reactions and electrophilic cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial production, requiring careful consideration of reaction kinetics and process optimization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce new functional groups onto the benzothiophene core or the attached hydroxypropyl and trifluoromethoxyphenyl groups .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c1-19(28,16-10-12-4-2-3-5-15(12)30-16)11-24-17(26)18(27)25-13-6-8-14(9-7-13)29-20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXLMHWTFHUWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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